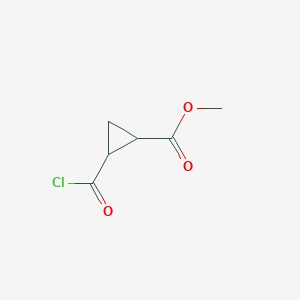
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7ClO3. It is a cyclopropane derivative, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .
化学反応の分析
Types of Reactions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents employed .
科学的研究の応用
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, making it a key site for chemical transformations. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
類似化合物との比較
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound is similar in structure but contains two chlorine atoms instead of one.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Another related compound with similar reactivity and applications.
Uniqueness
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorocarbonyl and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C6H7ClO3 |
|---|---|
分子量 |
162.57 g/mol |
IUPAC名 |
methyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3 |
InChIキー |
VOUXEEDGGBGRHN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















